molecular formula C8H9NO3 B6252827 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid CAS No. 98491-85-1

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Cat. No.: B6252827
CAS No.: 98491-85-1
M. Wt: 167.2
InChI Key:
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Description

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a chemical compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a pyridine ring with a methyl group and an oxo group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . The compound’s interaction with aldose reductase involves binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol, which can lead to cellular damage under hyperglycemic conditions .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, its binding to aldose reductase results in enzyme inhibition, which is crucial for its role in mitigating diabetic complications . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its effects can change over time due to degradation or metabolic transformation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, the compound is metabolized by liver enzymes, leading to the formation of various metabolites that can have distinct biological activities . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves the reaction of 2-methyl-4-oxo-1,4-dihydropyridine with acetic acid under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, which yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly as calcium channel blockers and anti-inflammatory agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-hydroxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • 2-(5-methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • (4-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

Uniqueness

2-(2-methyl-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker and its potential anti-inflammatory and anticancer activities make it a valuable compound in medicinal chemistry .

Properties

CAS No.

98491-85-1

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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